2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid

Description

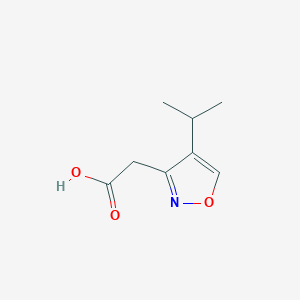

Chemical Structure and Properties 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole ring substituted with an isopropyl group at the 4-position and an acetic acid moiety at the 3-position. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. The compound’s structure is defined by the oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts unique electronic and steric properties.

Computational tools like SHELXL for crystallography and ORTEP-3 for structural visualization are critical for characterizing such compounds.

Properties

IUPAC Name |

2-(4-propan-2-yl-1,2-oxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)6-4-12-9-7(6)3-8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGXYSDGVGODPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CON=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781193-08-5 | |

| Record name | 2-[4-(propan-2-yl)-1,2-oxazol-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylisoxazole with chloroacetic acid under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or extraction.

Chemical Reactions Analysis

2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key parameters of 2-(4-propan-2-yl-1,2-oxazol-3-yl)acetic acid with related oxazole and triazole derivatives:

Notes:

- CCS (Collision Cross Section) : Reflects molecular size/shape in mass spectrometry. Larger substituents (e.g., phenyl, isopropyl) increase CCS values .

- LogP : Estimated based on substituent contributions. Polar groups (e.g., acetic acid) reduce lipophilicity, while aromatic/hydrophobic groups increase it.

- Biological Activity: Triazole analogs (e.g., fluconazole) are well-known antifungals , suggesting oxazole derivatives may share similar applications.

Key Differences and Trends

Substituent Effects on Lipophilicity :

- The phenyl-substituted analog (LogP = 3.64) is significantly more lipophilic than the methyl- or cyclopropyl-substituted derivatives. The isopropyl group in the target compound likely confers moderate lipophilicity (~LogP 1.5), balancing solubility and membrane permeability.

- Sulfanyl-containing triazole analogs (LogP ~1.7) show comparable lipophilicity to the target oxazole derivative.

Synthetic Accessibility :

- Oxazole derivatives are typically synthesized via cyclization reactions, such as the condensation of hydrazides with mercaptoacetic acid (e.g., ). Triazole derivatives often require copper-catalyzed azide-alkyne cycloadditions .

Biological Relevance :

- Triazole derivatives (e.g., voriconazole) are established antifungals , while oxazole analogs are less explored but show promise in agrochemicals (e.g., haloxyfop, ) and drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.